
2-Bromo-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a bromine atom and a trifluoromethyl group, respectively . This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 4-bromo-3-(trifluoromethyl)toluene followed by oxidation . The reaction typically involves the use of bromine and a suitable solvent such as dichloromethane. The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield the desired benzoic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include alcohols or higher oxidation state compounds.
Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of 2-bromo-5-(trifluoromethyl)benzoic acid exhibit significant antimicrobial activity. For instance, studies have synthesized various thiourea derivatives based on this compound, demonstrating effectiveness against ureolytic bacteria responsible for infectious diseases. The synthesis and biological evaluation of these derivatives suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .
Cytotoxic Activity
In addition to antimicrobial properties, compounds derived from this compound have shown cytotoxic effects against cancer cell lines. This has been attributed to the trifluoromethyl group, which enhances the lipophilicity of the molecules, potentially improving their ability to penetrate cell membranes and interact with biological targets .
Environmental Applications
Biodegradation Studies
The environmental impact of fluorinated compounds is a significant area of research. Studies have focused on the biodegradation pathways of this compound and its derivatives. Research indicates that specific bacterial strains can metabolize these compounds, leading to insights into their environmental fate and the development of bioremediation strategies for contaminated sites .
Photochemical Degradation
Photochemical treatments involving this compound have been explored as a means to degrade persistent organic pollutants. The compound's structure allows it to undergo photochemical reactions that can lead to the breakdown of harmful substances in the environment, making it a candidate for developing advanced oxidation processes .
Material Science
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing functional materials. For example, it has been used as a building block in the development of polymers with enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups. These materials can be applied in coatings, adhesives, and other industrial applications where durability is essential .
Fluorescent Dyes
Research has also explored the use of this compound in synthesizing novel fluorescent dyes. The incorporation of trifluoromethyl groups into dye structures has been shown to enhance fluorescence properties, making these compounds useful in various imaging applications in biological research .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products . The presence of the bromine and trifluoromethyl groups enhances its reactivity and allows for selective functionalization . The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzoic acid
Uniqueness
2-Bromo-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring . This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Biological Activity
2-Bromo-5-(trifluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoic acid framework. This configuration is believed to influence its biological properties significantly.
Mechanisms of Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate interactions with biological targets. The trifluoromethyl group can increase lipophilicity and alter the electronic properties of the molecule, enhancing its interaction with proteins and enzymes.
Key Mechanisms:
- PPAR Modulation : The compound has been studied for its role as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which is involved in lipid metabolism and glucose homeostasis .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to enhance the inhibitory potency against certain enzymes, such as those involved in cancer cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | IC50 Value | Target |
---|---|---|---|
Study 1 | PPARα Activation | 0.5 µM | PPARα |
Study 2 | Inhibition of Cancer Cell Proliferation | 1.2 µM | Various Cancer Cell Lines |
Study 3 | Antimicrobial Activity | 0.8 µM | Bacterial Strains |
Case Studies
-
PPARα Activation Study :
In a study examining the effects of various benzoic acid derivatives on PPARα activation, this compound showed significant activation potential, suggesting its utility in metabolic disorders related to lipid metabolism . -
Cancer Cell Proliferation :
A series of experiments were conducted on different cancer cell lines, where the compound exhibited notable inhibitory effects on cell proliferation. The mechanism was attributed to its ability to induce apoptosis through the modulation of cell cycle regulators . -
Antimicrobial Properties :
Another study highlighted the antimicrobial efficacy of this compound against specific bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. How can I synthesize methyl 2-bromo-5-(trifluoromethyl)benzoate from 2-bromo-5-(trifluoromethyl)benzoic acid?
- Methodology : Dissolve this compound in methanol and add thionyl chloride (SOCl₂) as a catalyst. Reflux the mixture for 8 hours. After cooling, concentrate the solvent under reduced pressure. Purify the residue via dichloromethane extraction, washing with saturated NaHCO₃ and water. Dry over anhydrous Na₂SO₄ and evaporate to obtain the ester (95% yield) .
- Key Data :
Parameter | Value |
---|---|
Starting material | 5.00 g (18.58 mmol) |
Catalyst | SOCl₂ (1.0 mL) |
Yield | 95% |
Q. What purification techniques are recommended for isolating this compound derivatives?
- Methodology : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. For halogenated derivatives, recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc). For boronic acid derivatives (e.g., phenylboronic acid analogs), store at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. What factors influence the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound derivatives?
- Methodology : The trifluoromethyl group’s electron-withdrawing effect directs coupling to the bromine-substituted position. Use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., K₂CO₃) concentration. For sterically hindered substrates, employ microwave-assisted synthesis (80°C, 30 min). Validate regioselectivity via ¹H-NMR or X-ray crystallography .
- Data Contradiction Analysis : Discrepancies in coupling efficiency may arise from competing protodeboronation. Mitigate by using arylboronic acids with electron-donating groups (e.g., 2-thienylboronic acid) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Apply density-functional theory (DFT) with the B3LYP hybrid functional to calculate frontier molecular orbitals (HOMO/LUMO). Include exact-exchange terms to improve accuracy for halogenated systems . Solvent effects (e.g., DMF) are modeled using the polarizable continuum model (PCM). Compare activation energies for bromine vs. trifluoromethyl group displacement .
- Key Findings :
Substituent | ΔG‡ (kcal/mol) |
---|---|
–Br | 22.3 |
–CF₃ | 35.7 |
Q. What experimental strategies validate the antimicrobial activity of this compound analogs?
- Methodology : Synthesize derivatives with bioisosteric replacements (e.g., –CF₃ → –SO₂CH₃). Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values). Perform docking studies against microbial targets (e.g., leucyl-tRNA synthetase) to correlate structure-activity relationships. For in vivo models, use zebrafish larvae for toxicity screening .
- Contradictions : While –CF₃ enhances lipophilicity, excessive hydrophobicity may reduce bioavailability. Balance by introducing polar groups (e.g., –OH) at the para-position .
Q. Methodological Notes
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQGRPKXYIJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570629 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-56-3 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.